molecular formula C11H9N5 B2533497 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 103906-34-9

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2533497
CAS No.: 103906-34-9
M. Wt: 211.228
InChI Key: YCKDOGJBRBLDIE-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

7-Phenyl-triazolo[1,5-a]pyrimidin-2-amine is a fused bicyclic heterocycle comprising a triazole ring fused to a pyrimidine moiety. The numbering follows IUPAC conventions for fused bicyclic systems:

  • Triazole ring : Positions 1, 2, and 4 belong to the triazole component.
  • Pyrimidine ring : Fused via positions 1 and 5 of the triazole to the pyrimidine’s nitrogen atoms, with substituents numbered sequentially.

Key substituents :

  • A phenyl group occupies position 7 of the pyrimidine ring.
  • A primary amine (-NH₂) group is attached to position 2 of the triazole ring.

This nomenclature adheres to the IUPAC priority rules for substituents, with the phenyl group taking precedence over the amine due to alphabetical order.

Molecular Geometry and Crystallographic Analysis

Crystallographic studies of structurally related triazolopyrimidines reveal critical insights into molecular geometry:

Key Structural Features
Parameter Value Source
Bond lengths (N–C/N–N) ~1.3–1.5 Å
Dihedral angles 16.33° (pyridine-phenyl-amino), 46.80° (pyridine-phenyl)
Hydrogen-bonding motifs N–H⋯O, N–H⋯N, and C–H⋯O interactions

Crystal Packing :

  • Inversion dimers : Formed via N–H⋯N hydrogen bonds, as observed in 2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one.
  • π–π stacking : Phenyl rings participate in intermolecular stacking, stabilizing the crystal lattice.

Space Group and Unit Cell :

Parameter Value Source
Space group Monoclinic (P2₁/c or P-1)
Unit cell dimensions a = 8.928 Å, b = 9.822 Å, c = 11.378 Å
Volume ~845.85 ų

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆) :

Proton Environment δ (ppm) Multiplicity
NH₂ 6.32 Singlet
Aromatic (pyrimidine H-6) 7.14 Singlet
Phenyl protons 7.37–8.06 Multiplet

¹³C NMR :

Carbon Environment δ (ppm)
Triazole C-2 (NH₂-bearing) ~156–158
Pyrimidine C-7 (phenyl-substituted) ~107–125

Data derived from analogous compounds (e.g., 5-methyl-7-phenyl derivatives).

Infrared (IR) Vibrational Mode Assignments

Key IR Peaks :

Vibration Wavenumber (cm⁻¹) Source
N–H (secondary amine) 3440–3345
C=N (aromatic) 1600–1500
C–H (aromatic) 3100–3000

The absence of broad NH stretches in some derivatives suggests potential tautomerism or hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Fragments :

Fragment m/z (Rel. Int.) Source
[M]⁺ (C₁₂H₁₁N₅) 225.25
[M – NH₂]⁺ 209.15
Phenyl group loss 109.0 (C₆H₅⁺)

Fragmentation patterns align with the compound’s structural rigidity and aromatic stability.

Tautomeric Equilibria and Electronic Delocalization

While tautomerism is less prominent in this derivative due to the absence of enolizable protons, related triazolopyrimidines exhibit tautomeric behavior:

  • Silver complexes : Unusual tautomeric forms with exocyclic oxygen atoms have been observed, stabilized by metal coordination.
  • Electronic delocalization : The conjugated π-system across the triazole-pyrimidine core enhances aromatic stabilization, as evidenced by planar ring conformations.

Key Observations :

  • No significant tautomerism detected in the parent compound due to the amine group’s fixed position.
  • Delocalization minimizes bond alternation, supporting a quasi-aromatic structure.

Properties

IUPAC Name

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-14-11-13-7-6-9(16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKDOGJBRBLDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, making them efficient and straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction pathways. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Pharmacological Applications

Adenosine A2A Receptor Antagonism

One of the most significant applications of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is its role as an adenosine A2A receptor antagonist. Research indicates that derivatives of this compound can exhibit potent antagonistic activity against the A2A receptor, which is implicated in various physiological processes including neuroprotection and inflammation modulation.

A study focused on the structure-activity relationship (SAR) of related compounds found that modifications to the phenyl group could enhance selectivity and potency while reducing off-target effects such as hERG channel inhibition, which is crucial for cardiac safety profiles .

CompoundActivityhERG Inhibition
Compound 21HighLow
Compound 24ModerateAcceptable

Cancer Research

Potential Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

For instance, a derivative of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine was shown to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential therapeutic avenues for treating specific types of cancer .

Neurological Studies

Neuroprotective Effects

Research has indicated that compounds within this class may offer neuroprotective benefits. The antagonism of adenosine receptors can lead to reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

In animal models, treatment with these compounds resulted in improved motor function and cognitive performance, suggesting their utility as potential therapeutic agents for neurological disorders .

Synthesis and Development

Chemical Synthesis

The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Recent advancements in synthetic methodologies have enabled more efficient production processes. For example, microwave-assisted synthesis has been employed to reduce reaction times significantly while enhancing yields .

Case Study 1: Adenosine A2A Antagonists

In a study published in PubMed, researchers synthesized multiple analogs of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine to evaluate their efficacy as adenosine A2A antagonists. The results showed promising activity with reduced hERG liability in selected compounds, indicating their potential for further development into therapeutic agents .

Case Study 2: Anti-Cancer Activity

Another study explored the anti-cancer properties of this compound class. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that these compounds could be developed into novel anti-cancer therapies targeting specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its activity and leading to the suppression of cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Applications References
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Phenyl (7), NH2 (2) C11H9N5 142–143 Anticancer, antiviral
5-Methyl-7-phenyl analog Phenyl (7), CH3 (5), NH2 (2) C12H11N5 N/A BRD4 inhibition
7-(4-Bromophenyl)-5-methyl analog 4-Br-phenyl (7), CH3 (5) C12H10BrN5 N/A Antitubercular agents
7-(3-Trifluoromethylphenyl)-5-methyl analog 3-CF3-phenyl (7), CH3 (5) C13H10F3N5 N/A Anticonvulsant activity

Key Observations :

  • Phenyl vs. Halogenated Aryl Groups : Bromine or trifluoromethyl substituents enhance lipophilicity and metabolic stability, improving antitubercular and anticonvulsant efficacy .
  • Methyl Group at Position 5: Introduces steric hindrance, altering binding affinity. For example, 5-methyl-7-phenyl analogs show enhanced BRD4 inhibition compared to non-methylated counterparts .

Anticancer Activity:

  • 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine : Exhibits tubulin polymerization inhibition (IC50 < 1 µM) by disrupting microtubule dynamics, comparable to colchicine .
  • N-(4-Chlorobenzyl)-7-(3,4,5-trimethoxyphenyl) analog (3q) : Shows superior cytotoxicity (IC50 = 0.32 µM against MCF-7 cells) due to the electron-withdrawing chloro group enhancing target interaction .

Antimicrobial Activity:

  • N-Phenethyl-5-phenyl analogs : Demonstrate potent anti-tubercular activity (MIC = 2 µg/mL) against Mycobacterium tuberculosis H37Rv, attributed to the phenethylamine side chain facilitating membrane penetration .

Antiviral Potential:

  • Triazolopyrimidines with 7-alkoxy groups exhibit inhibitory effects on viral replication by targeting nucleoside-binding proteins .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability Comparison

Compound LogP Water Solubility (mg/mL) Metabolic Stability (t1/2, h)
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 2.1 0.15 3.2
7-(4-Fluorophenyl) analog 2.8 0.09 5.7
5-Methyl-7-(3,4-dimethoxyphenyl) analog 1.9 0.22 4.5

Key Trends :

  • Fluorine Substituents : Increase LogP and metabolic stability but reduce aqueous solubility.
  • Methoxy Groups : Improve solubility via hydrogen bonding while maintaining moderate stability.

Biological Activity

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is C11H9N5C_{11}H_{9}N_{5}, with a molecular weight of 211.23 g/mol. The compound has a CAS number of 103906-34-9 and is characterized by its unique triazolo-pyrimidine structure which contributes to its biological properties.

Synthesis

Various synthetic routes have been explored to develop derivatives of the triazolo-pyrimidine scaffold. For instance, studies have demonstrated the synthesis of several substituted derivatives that exhibit enhanced biological activities. The synthesis often involves multi-step reactions starting from readily available precursors, followed by cyclization and functional group modifications to achieve the desired compounds .

Biological Activity

Antiviral Activity:
Research indicates that compounds derived from the triazolo[1,5-a]pyrimidine framework demonstrate antiviral properties. A notable study focused on the interaction between these compounds and the influenza A virus polymerase complex. The synthesized derivatives were evaluated for their ability to inhibit the PA-PB1 interaction critical for viral replication. The results showed promising antiviral activity with certain compounds significantly reducing viral load in infected cell lines .

Anti-inflammatory Activity:
The anti-inflammatory potential of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has also been investigated. In vitro assays demonstrated that some derivatives effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR):
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at various positions on the triazole and pyrimidine rings can significantly influence their pharmacological profiles. For example, substituents that enhance hydrophobic interactions or participate in hydrogen bonding can improve binding affinity and biological efficacy .

Case Studies

  • Influenza Virus Inhibition:
    • Study: A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against the influenza A virus.
    • Findings: Certain compounds exhibited potent antiviral activity by disrupting essential protein-protein interactions within the viral polymerase complex.
    • Results: The most effective compounds showed a reduction in viral titers by up to 90% in infected MDCK cells compared to controls .
  • Anti-inflammatory Effects:
    • Study: Evaluation of various triazolo-pyrimidine derivatives for COX inhibition.
    • Findings: Compounds demonstrated significant inhibition of COX-2 activity with IC50 values similar to established anti-inflammatory agents.
    • Results: These derivatives also reduced inflammatory markers in animal models of induced inflammation .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineAntiviral0.15
7-(4-Fluorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineAnti-inflammatory0.04
7-Ethoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineAnti-inflammatory0.04

Q & A

Q. Table 1: Reaction Conditions for Synthesis

Starting MaterialSolventCatalyst/AdditiveYield (%)Reference
1-Phenyl-1,3-butanedioneGlacial AcOHNone65–75
1-Aryl-diketonesEtOHp-TsOH80–90

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, derivatives like N-(4-chlorophenyl)-5,7-dimethyl analogs are analyzed using Bruker APEX2 diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL2014 and visualization with SHELXTL confirm bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., triazole-pyrimidine plane: 2.5–5.8°) . Complementary techniques include 1^1H/13^{13}C NMR and HRMS for functional group validation.

Basic: What preliminary biological assays are used to evaluate its activity?

Methodological Answer:
Initial screening focuses on enzyme inhibition (e.g., tubulin polymerization assays) and cytotoxicity (MTT assays). For tubulin inhibitors, purified tubulin is incubated with the compound (1–100 μM), and polymerization is monitored via turbidity at 340 nm. IC50_{50} values are calculated using nonlinear regression (Table 2) .

Q. Table 2: Biological Activity of Selected Derivatives

Derivative (Substituent)TargetIC50_{50} (μM)Reference
7-Phenyl (R = H)Tubulin0.45
5-Methyl-7-CF3_3Adenosine A2A0.12

Advanced: How can regioselectivity be controlled during synthesis?

Methodological Answer:
Regioselectivity in triazolo-pyrimidine formation depends on electronic and steric factors. Substituents at the 5- and 7-positions are influenced by the choice of diketone and reaction conditions. For example, electron-withdrawing groups (e.g., CF3_3) at the 7-position direct cyclization via kinetic control, while bulky groups favor thermodynamic products. Solvent polarity (acetic acid vs. ethanol) and additives (p-TsOH) further modulate selectivity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies arise from assay variability (e.g., cell lines, tubulin sources) or structural modifications. To validate

  • Standardize assays : Use identical cell lines (e.g., HeLa) and tubulin isoforms.
  • SAR studies : Compare substituent effects (e.g., 5-methyl vs. 5-CF3_3) on IC50_{50}.
  • Cross-validate : Combine enzymatic assays with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:
Mechanistic studies involve:

  • Docking simulations : The trifluoromethyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site (ΔG = −9.2 kcal/mol) .
  • Mutagenesis : Mutation of β-tubulin Thr179Ala reduces binding affinity by 50%, confirming critical hydrogen bonding .
  • Kinetic assays : Non-competitive inhibition is observed via Lineweaver-Burk plots .

Advanced: How can pharmacokinetic properties be optimized?

Methodological Answer:
Improvements include:

  • Lipophilicity adjustment : Introduce polar groups (e.g., –OH) to reduce logP (measured via HPLC).
  • Prodrug design : Esterify amine groups to enhance bioavailability (tested in Sprague-Dawley rats) .
  • Metabolic stability : Incubate with liver microsomes; CYP3A4 inhibitors (ketoconazole) prolong half-life .

Advanced: What challenges arise in crystallographic analysis?

Methodological Answer:
Crystallization hurdles include:

  • Polymorphism : Screen solvents (MeOH, DMF) and temperatures (4°C vs. RT).
  • Disorder : Resolve using SHELXL’s PART instructions for overlapping atoms .
  • Data quality : Collect high-resolution data (θ > 25°) and apply multi-scan absorption corrections .

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